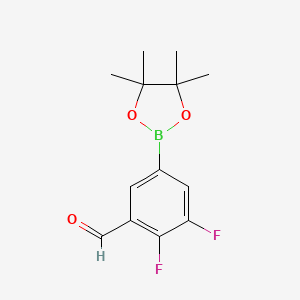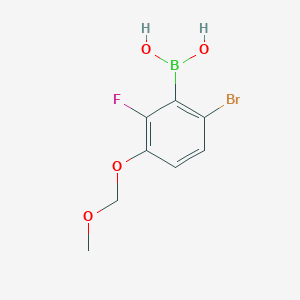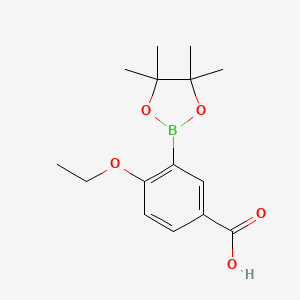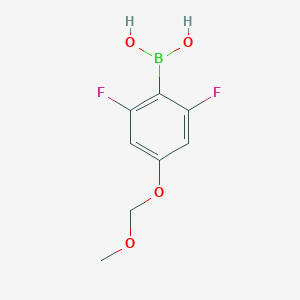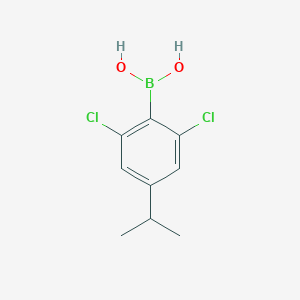
(2,6-Dichloro-4-isopropylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,6-Dichloro-4-isopropylphenyl)boronic acid” is a chemical compound with the molecular formula C9H11BCl2O2 . It has a molecular weight of 232.9 and is a solid at room temperature . This compound is often used in various applications, including as a reagent for palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings .
Synthesis Analysis
The synthesis of boronic acids, including “(2,6-Dichloro-4-isopropylphenyl)boronic acid”, is a well-studied area of research . One common method involves the use of Ir-catalyzed borylation of arenes, followed by oxidative cleavage of the pinacol boronates with NaIO4 .Molecular Structure Analysis
The InChI code for “(2,6-Dichloro-4-isopropylphenyl)boronic acid” is 1S/C9H11BCl2O2/c1-5(2)6-3-7(11)9(10(13)14)8(12)4-6/h3-5,13-14H,1-2H3 .Chemical Reactions Analysis
Boronic acids, including “(2,6-Dichloro-4-isopropylphenyl)boronic acid”, are known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is widely used in the formation of carbon-carbon bonds and is known for its mild and functional group tolerant reaction conditions .Physical And Chemical Properties Analysis
“(2,6-Dichloro-4-isopropylphenyl)boronic acid” is a solid at room temperature . and should be stored at a temperature of 2-8°C .Mecanismo De Acción
Safety and Hazards
The safety information for “(2,6-Dichloro-4-isopropylphenyl)boronic acid” includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Direcciones Futuras
Boronic acids, including “(2,6-Dichloro-4-isopropylphenyl)boronic acid”, are increasingly being used in diverse areas of research . They are particularly useful in sensing applications due to their interactions with diols and strong Lewis bases . Future research directions may include the development of new boronic acid-based sensors, as well as the exploration of their use in other applications such as biological labeling, protein manipulation and modification, and the development of therapeutics .
Propiedades
IUPAC Name |
(2,6-dichloro-4-propan-2-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BCl2O2/c1-5(2)6-3-7(11)9(10(13)14)8(12)4-6/h3-5,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPGVMMZDYPUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)C(C)C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



